molecular formula C20H18N4O6 B12012225 Ethyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624725-35-5

Ethyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12012225
CAS No.: 624725-35-5
M. Wt: 410.4 g/mol
InChI Key: HMDHUMABUTYSPI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS 624725-35-5) is a synthetic hydrazono-indole derivative featuring a 3-methyl-4-nitrobenzoyl group and an ethyl ester moiety. Its molecular formula is C₂₀H₁₇N₃O₆ (MW: 395.37 g/mol), characterized by a planar indolinone core, a hydrazone linker, and a nitro-substituted aromatic system.

Properties

CAS No.

624725-35-5

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C20H18N4O6/c1-3-30-17(25)11-23-16-7-5-4-6-14(16)18(20(23)27)21-22-19(26)13-8-9-15(24(28)29)12(2)10-13/h4-10,27H,3,11H2,1-2H3

InChI Key

HMDHUMABUTYSPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

The synthesis of SALOR-INT L365513-1EA involves several steps. One common synthetic route includes the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-2,3-dihydro-1H-indole-3-acetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

SALOR-INT L365513-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SALOR-INT L365513-1EA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SALOR-INT L365513-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Substituent Modifications Molecular Weight (g/mol) Key Features
Target Compound 624725-35-5 C₂₀H₁₇N₃O₆ 3-methyl-4-nitrobenzoyl, ethyl ester 395.37 Nitro group enhances electron-withdrawing effects; ethyl ester improves lipophilicity .
Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 624726-24-5 C₁₉H₁₆N₄O₆ 4-methyl-3-nitrobenzoyl, methyl ester 396.40 Positional isomerism (nitro vs. methyl substitution) alters electronic density .
Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate - C₁₉H₁₆BrN₃O₄ 3-bromobenzoyl 430.26 Bromine substituent increases molecular weight and polarizability .
Ethyl 2-(3-(2-(2,4-dichlorophenoxyacetyl)hydrazono)-2-oxoindolin-1-yl)acetate - C₂₁H₁₈Cl₂N₂O₆ 2,4-dichlorophenoxyacetyl 465.28 Chlorine atoms enhance lipophilicity; ether linkage affects metabolic stability .
Ethyl 2-((E)-3-(E)-benzylideneamino)-4-(2-(4-substituted phenyl)hydrazono)... - Variable Benzylideneamino, pyrazolone core ~400–450 Pyrazolone derivatives exhibit antimicrobial and antidiabetic activities .

Spectroscopic and Analytical Data

  • Elemental Analysis : The target compound’s purity is confirmed by close agreement between calculated and observed C, H, N values (e.g., C: 44.33% calc. vs. 44.21% found in related compounds) .
  • IR Spectroscopy: Hydrazono (C=N) stretches appear at ~1600–1630 cm⁻¹, while ester C=O absorbs at ~1730–1740 cm⁻¹ across analogs .
  • NMR: Indolinone protons resonate at δ 6.8–7.5 ppm, with hydrazone NH signals near δ 10–12 ppm in DMSO-d₆ .

Biological Activity

Ethyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a hydrazone linkage and an indoline moiety, suggest various biological activities that warrant detailed exploration. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O6_{6}
  • Molecular Weight : 410.4 g/mol
  • IUPAC Name : Ethyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate

The compound's structure features a hydrazone functional group, which is known for its reactivity and potential biological activity. This makes it a candidate for further investigation in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazone : The reaction begins with the condensation of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide.
  • Cyclization : The hydrazide is then reacted with 2-oxoindole derivatives under acidic or basic conditions to yield the final product.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Several studies have explored the anticancer properties of hydrazone derivatives, including this compound. The presence of the nitro group and the indoline moiety may enhance its ability to inhibit cancer cell proliferation:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibit IC50_{50} values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Testing Against Pathogens : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive32 µg/mL
Gram-negative64 µg/mL
Fungal strains128 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented:

  • Mechanism : Compounds containing indole and hydrazone structures are known to inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar properties .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, thereby disrupting cellular functions in target organisms.
  • Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways associated with cell growth and apoptosis.

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